molecular formula C15H23N3O4S B2441512 N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline CAS No. 324035-94-1

N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline

Cat. No.: B2441512
CAS No.: 324035-94-1
M. Wt: 341.43
InChI Key: APUCFSDHUNEOJT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline involves several steps. Typically, the synthetic route includes the nitration of aniline derivatives followed by sulfonylation and subsequent alkylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline involves its interaction with specific molecular targets. The nitro and sulfonyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline can be compared with other similar compounds, such as:

    N-butyl-2-nitroaniline: Lacks the piperidin-1-ylsulfonyl group, resulting in different chemical and biological properties.

    2-nitro-4-(piperidin-1-ylsulfonyl)aniline: Lacks the butyl group, affecting its solubility and reactivity.

    N-butyl-4-(piperidin-1-ylsulfonyl)aniline:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-butyl-2-nitro-4-piperidin-1-ylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-2-3-9-16-14-8-7-13(12-15(14)18(19)20)23(21,22)17-10-5-4-6-11-17/h7-8,12,16H,2-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUCFSDHUNEOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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